N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-9-5-8-20(14-21)15-22(25)23-16-18-10-12-24(13-11-18)17-19-6-3-2-4-7-19/h2-9,14,18H,10-13,15-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIPSDMPHKCXRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzylpiperidine Core: This step involves the reaction of piperidine with benzyl chloride to form benzylpiperidine.
Introduction of the Methoxyphenylacetamide Group: The benzylpiperidine is then reacted with 3-methoxyphenylacetic acid or its derivatives under appropriate conditions to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methoxyphenyl groups, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific receptors or enzymes.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional comparisons with analogous acetamide derivatives:
Key Observations:
Structural Impact on Activity: The benzylpiperidine moiety in the target compound and its indolinone analog (compound 23) correlates with AChE inhibition, likely due to interactions with the enzyme’s peripheral anionic site . In contrast, the benzothiazole derivative (EP patent) may target kinases or inflammatory pathways due to its electron-deficient heterocycle . The 3-methoxyphenyl group is a common feature in CNS-active compounds. For example, compound 15’s dual aryl groups enhance melatonin receptor binding , while AMC3’s pyridinone core facilitates FPRs modulation .
Synthetic Accessibility: The target compound shares synthetic routes with melatonergic ligands (e.g., reductive amination, LiAlH4-mediated reductions) and indolinone derivatives (e.g., Pd/C-catalyzed couplings) . However, its benzylpiperidine scaffold requires more complex purification (e.g., chromatography) compared to simpler ethylamino analogs like compound 4a .
Pharmacological Gaps :
- While the target compound’s AChE inhibition is promising, data on its selectivity, metabolic stability (e.g., CYP450 interactions), and toxicity are absent. In contrast, AMC3 and melatonin ligands have detailed pharmacokinetic profiles .
Research Findings and Limitations
- Receptor Specificity : Unlike melatonergic ligands (e.g., compound 15), the benzylpiperidine-acetamide scaffold lacks evidence for MT1/MT2 receptor binding, indicating divergent structure-activity relationships .
- Patent Landscape : The benzothiazole-acetamide derivatives (EP 3 348 550A1) highlight the commercial interest in methoxyphenyl-containing compounds, though their exact mechanisms remain undisclosed .
Biological Activity
N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide, a compound within the class of piperidine derivatives, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 356.46 g/mol. It is characterized by the presence of a benzylpiperidine moiety and a methoxyphenyl group, which contribute to its pharmacological properties.
Target Enzymes
The primary biochemical target of N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide is acetylcholinesterase (AChE) . Inhibition of AChE leads to increased levels of acetylcholine in synaptic clefts, which can enhance cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent .
Anticholinesterase Activity
Research indicates that N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide exhibits significant anticholinesterase activity. In vitro studies have shown that the compound can effectively inhibit AChE, with IC50 values indicating strong potency compared to other known inhibitors .
Neuroprotective Effects
In addition to its anticholinesterase properties, this compound has been studied for its neuroprotective effects. Animal models have demonstrated that it can mitigate neuroinflammation and oxidative stress, which are critical factors in the progression of neurodegenerative diseases . The compound's ability to cross the blood-brain barrier enhances its therapeutic potential.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticholinesterase | Significant inhibition of AChE | |
| Neuroprotection | Reduced neuroinflammation | |
| Cognitive Enhancement | Improved memory in animal models |
Case Study: Neuroprotective Efficacy in Alzheimer's Models
A study conducted on transgenic mice models of Alzheimer's disease revealed that administration of N-[(1-benzylpiperidin-4-yl)methyl]-2-(3-methoxyphenyl)acetamide resulted in improved cognitive function as measured by maze tests and memory retention tasks. The compound was found to significantly reduce amyloid plaque formation and tau phosphorylation, indicating a potential dual role in both symptomatic relief and disease modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
